Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate
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Overview
Description
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is a complex organic compound with a diverse range of applications in scientific research and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as azo, nitro, sulphonyl, and hydroxybutoxy groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves several key steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(2-hydroxybutoxy)-m-toluidine, followed by coupling with aniline to form the azo compound.
Nitration: The azo compound is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Sulphonation: The nitrated azo compound undergoes sulphonation with chlorosulfonic acid to introduce the sulphonyl groups.
Lithiation: Finally, the compound is lithiated using lithium hydroxide to form the lithium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes, where each step is carefully controlled to ensure high yield and purity. The use of automated reactors and precise temperature and pressure control are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate undergoes various types of chemical reactions, including:
Oxidation: The hydroxybutoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulphonyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as sodium methoxide or ammonia in anhydrous conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of sulphonamide derivatives.
Scientific Research Applications
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo group, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that can bind to proteins or nucleic acids, affecting their function. The nitro and sulphonyl groups can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
- Lithium 3-[[4-[[4-(2-hydroxybutoxy)phenyl]azo]-5-methoxy-2-methylphenyl]azo]benzenesulphonate
Uniqueness
Lithium 4-((4-((4-(2-hydroxybutoxy)-m-tolyl)azo)phenyl)amino)-3-nitro-N-(phenylsulphonyl)benzenesulphonamidate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both nitro and sulphonyl groups allows for a wide range of chemical transformations, making it a versatile compound in various applications.
Properties
CAS No. |
83221-38-9 |
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Molecular Formula |
C29H29N5O8S2.Li C29H29LiN5O8S2 |
Molecular Weight |
646.7 g/mol |
InChI |
InChI=1S/C29H29N5O8S2.Li/c1-3-24(35)19-42-29-16-13-23(17-20(29)2)32-31-22-11-9-21(10-12-22)30-27-15-14-26(18-28(27)34(36)37)44(40,41)33-43(38,39)25-7-5-4-6-8-25;/h4-18,24,30,33,35H,3,19H2,1-2H3; |
InChI Key |
JXBWFTGHDYSEKN-UHFFFAOYSA-N |
Canonical SMILES |
[Li].CCC(COC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4)[N+](=O)[O-])C)O |
Origin of Product |
United States |
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